molecular formula C15H20N2 B14616411 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole CAS No. 61019-42-9

1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole

Katalognummer: B14616411
CAS-Nummer: 61019-42-9
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: USTHURCPZHMETC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole is a chemical compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure that combines a dimethylphenyl group with a butyl chain and an imidazole ring, making it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole typically involves the following steps:

Analyse Chemischer Reaktionen

1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The compound’s effects may be mediated through various biochemical pathways, such as signal transduction pathways or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:

Eigenschaften

CAS-Nummer

61019-42-9

Molekularformel

C15H20N2

Molekulargewicht

228.33 g/mol

IUPAC-Name

1-[2-(2,5-dimethylphenyl)butyl]imidazole

InChI

InChI=1S/C15H20N2/c1-4-14(10-17-8-7-16-11-17)15-9-12(2)5-6-13(15)3/h5-9,11,14H,4,10H2,1-3H3

InChI-Schlüssel

USTHURCPZHMETC-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN1C=CN=C1)C2=C(C=CC(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.